REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]([OH:11])=[O:10])[C:4]=1[N+:12]([O-])=O.C(=O)([O-])O.[Na+].[H][H]>[C].[Pd].O>[NH2:12][C:4]1[C:5]([C:9]([OH:11])=[O:10])=[N:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:1.2,4.5|
|
Name
|
4-Methoxy-3-nitropyridine-2-carboxylic acid
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=NC=C1)C(=O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
690 mg
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
palladium-carbon
|
Quantity
|
135 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered through Celite
|
Type
|
WASH
|
Details
|
the Celite was washed with water and methanol
|
Type
|
CONCENTRATION
|
Details
|
the mother liquid was concentrated
|
Type
|
ADDITION
|
Details
|
2 N hydrochloric acid was added to the resulting residue
|
Type
|
FILTRATION
|
Details
|
the resulting pale gray solid was taken out through filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1OC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 940 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |